N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline
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Overview
Description
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline is an organic compound with the molecular formula C20H16N2O5S It is characterized by the presence of a benzenesulfonyl group, a nitroethenyl group, and a phenoxyaniline moiety
Preparation Methods
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline typically involves the reaction of 4-phenoxyaniline with a benzenesulfonyl chloride derivative under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The nitroethenyl group is introduced through a subsequent reaction with a nitroalkene compound. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyaniline moiety can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Addition: The nitroethenyl group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxyaniline moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline can be compared with similar compounds such as:
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline: This compound has a methyl group instead of a phenoxy group, which can affect its reactivity and biological activity.
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline:
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c23-22(24)20(28(25,26)19-9-5-2-6-10-19)15-21-16-11-13-18(14-12-16)27-17-7-3-1-4-8-17/h1-15,21H/b20-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJRTHIULJPMNN-HMMYKYKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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